molecular formula C9H5NO4S B5656635 2-Hydroxy-3-nitrothiochromen-4-one CAS No. 52140-90-6

2-Hydroxy-3-nitrothiochromen-4-one

Cat. No.: B5656635
CAS No.: 52140-90-6
M. Wt: 223.21 g/mol
InChI Key: OPXMONNKAQEARX-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitrothiochromen-4-one is a heterocyclic compound that belongs to the thiochromenone family This compound is characterized by the presence of a hydroxyl group at the 2-position, a nitro group at the 3-position, and a thiochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-nitrothiochromen-4-one typically involves the condensation of 2-hydroxyacetophenone with a suitable nitro-substituted aldehyde under basic conditions. One common method involves the use of sodium hydroxide in ethanol, followed by treatment with an oxidizing agent such as hydrogen peroxide to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitrothiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of this compound derivatives with ketone or carboxylic acid functionalities.

    Reduction: Formation of 2-hydroxy-3-aminothiochromen-4-one.

    Substitution: Formation of various substituted thiochromen-4-one derivatives.

Scientific Research Applications

2-Hydroxy-3-nitrothiochromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitrothiochromen-4-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4H-chromen-4-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-Nitro-4H-chromen-4-one: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities and overall properties.

    2-Hydroxy-3-nitrobenzothiophene: Contains a benzothiophene core instead of a thiochromenone core, leading to variations in electronic and steric properties.

Uniqueness

2-Hydroxy-3-nitrothiochromen-4-one is unique due to the combination of its hydroxyl and nitro groups on the thiochromenone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-hydroxy-3-nitrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4S/c11-8-5-3-1-2-4-6(5)15-9(12)7(8)10(13)14/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXMONNKAQEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354307
Record name 2-hydroxy-3-nitrothiochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52140-90-6
Record name 2-hydroxy-3-nitrothiochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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